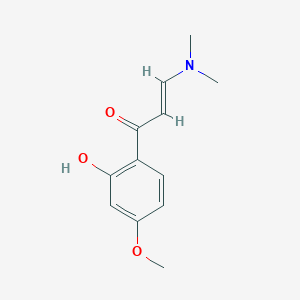

(2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)7-6-11(14)10-5-4-9(16-3)8-12(10)15/h4-8,15H,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWPLJABJPALKR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Claisen-Schmidt Condensation

This method leverages microwave irradiation to accelerate the reaction between 2-hydroxy-4-methoxyacetophenone and 4-dimethylaminobenzaldehyde .

Procedure :

- Reactants :

- 2-Hydroxy-4-methoxyacetophenone (0.01 mol, 1.66 g)

- 4-Dimethylaminobenzaldehyde (0.01 mol, 1.49 g)

- Catalyst : Potassium hydroxide (10% w/v in ethanol).

- Conditions : Microwave irradiation at 300 W for 2 minutes.

- Workup : The mixture is cooled, acidified with dilute HCl, and filtered.

- Purification : Recrystallization from ethanol yields pale-yellow crystals.

Key Data :

Mechanistic Insight :

The base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated ketone.

Traditional Alkaline Condensation

A modified Claisen-Schmidt approach under ambient conditions offers scalability.

Procedure :

- Reactants :

- 2-Hydroxy-4-methoxyacetophenone (0.01 mol)

- 4-Dimethylaminobenzaldehyde (0.01 mol)

- Solvent/Catalyst : Ethanol (20 mL) with 40% NaOH.

- Conditions : Stirring at 25°C for 12 hours.

- Workup : Acidification with HCl precipitates the product.

- Purification : Double recrystallization from ethanol.

Key Data :

Solvent-Free Mechanochemical Synthesis

A green chemistry approach eliminates organic solvents.

Procedure :

- Reactants : Equimolar solid reagents.

- Catalyst : Solid NaOH (10 mol%).

- Conditions : Grinding in a mortar for 15 minutes.

- Workup : Washing with 10% NaHCO₃ and drying.

Key Data :

Comparative Analysis of Methods

Microwave synthesis excels in speed and yield but requires specialized equipment. Traditional methods remain viable for bulk production, while mechanochemical routes align with sustainability goals despite lower yields.

Structural and Thermal Characterization

Spectroscopic Confirmation

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.

Medicine: Potential therapeutic agent for treating diseases due to its biological activities.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Key Observations :

- Electronegativity and Activity : Substitution with electron-withdrawing groups (e.g., Br, F) on the B-ring enhances inhibitory activity. For example, 2j (4-F on B-ring) has a lower IC₅₀ than 2h (4-OCH₃) .

- Methoxy vs. Hydroxyl : Methoxy substitution at the A-ring para position (as in DMAH and 2n/2p) correlates with reduced potency compared to hydroxyl groups (Cardamonin). This aligns with DMAH’s lack of reported IC₅₀ data, suggesting lower bioactivity .

Photophysical and Optoelectronic Properties

Table 2: Spectral and ASE Properties of Chalcones

Key Observations :

- Fluorescence Efficiency: DMAH’s high quantum yield in crystals suggests strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) that suppress non-radiative decay .

- Solvent Effects : MSPPP exhibits solvent-dependent Stokes shifts (69–126 nm), highlighting the tunability of chalcone emission properties .

Crystallographic and Supramolecular Features

- Hydrogen Bonding : Chalcones like DMAH often form intramolecular hydrogen bonds (e.g., O–H···O=C), stabilizing the planar structure. Cluster 6 compounds (e.g., 2j, 2h) with iodine at the A-ring meta position show distinct packing modes due to halogen interactions .

- Crystal Engineering : DMAH’s optimized crystal structure (via Quantum Espresso) reveals dimers with centroid distances <10 Å, critical for lasing behavior .

Biological Activity

(2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₅N₁O₃

- Molecular Weight : 221.26 g/mol

- CAS Number : 1005336-17-3

The structural characteristics of this compound contribute to its biological activities. The presence of the dimethylamino group and the hydroxy and methoxy substituents on the phenyl ring are particularly significant in modulating its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that chalcones exhibit significant antibacterial properties. A study highlighted that structurally similar compounds show varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.39 to 6.25 μg/mL, suggesting that modifications in the structure can enhance antibacterial efficacy .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.39 | Gram-positive |

| Compound B | 6.25 | Gram-negative |

The presence of hydroxyl groups in the structure is known to enhance antibacterial activity, as seen in other flavonoids and chalcones .

Anticancer Activity

Chalcone derivatives have shown promise in anticancer research. In vitro studies demonstrated that (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one exhibits cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF7) and acute lymphoblastic leukemia (CEM) cells. The compound was found to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF7 | 15 | ROS generation |

| CEM | 20 | Cell cycle arrest |

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties by inhibiting monoamine oxidase-B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which can alleviate symptoms associated with neurodegeneration .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several chalcone derivatives, including (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 5 μg/mL.

- Cytotoxicity Assessment : In a study assessing cytotoxicity against cancer cell lines, the compound showed selective toxicity towards MCF7 cells with an IC₅₀ value indicating effective concentration levels without significant toxicity to normal cells up to 100 μg/mL .

The biological activities of (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one are attributed to several mechanisms:

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its anticancer and neuroprotective effects.

- Enzyme Inhibition : Inhibition of MAO-B suggests potential therapeutic applications in treating neurodegenerative disorders.

- Cell Cycle Modulation : Induction of apoptosis in cancer cells through cell cycle arrest mechanisms highlights its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. Key steps include:

- Acid/Base Catalysis : Use NaOH or HCl in ethanol/water mixtures to facilitate keto-enol tautomerism and aldol addition .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while methanol/ethanol improve yield for electron-deficient aldehydes .

- Temperature Control : Maintain 50–60°C to avoid side reactions like Michael addition or polymerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the E-isomer, confirmed by H NMR coupling constants () .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

- H NMR : Look for α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublet with ) and hydroxyl/methoxy group signals (δ 5.5–6.5 ppm for -OH; δ 3.8–4.0 ppm for -OCH) .

- IR Spectroscopy : Confirm C=O stretch (1650–1700 cm) and enone conjugation (1600–1640 cm) .

- UV-Vis : Detect π→π* transitions (λ~300–350 nm) to assess conjugation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 263 for [M+H]) and fragmentation patterns validate the structure .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence its reactivity?

- Oxidation : Forms epoxides or hydroxylated derivatives under peracid conditions; electron-donating groups (e.g., -OCH) increase enone reactivity .

- Reduction : Catalytic hydrogenation yields saturated ketones or alcohols; steric hindrance from substituents affects selectivity .

- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the para position of the hydroxy-methoxy phenyl ring .

Advanced Research Questions

Q. How can density functional theory (DFT) and atoms-in-molecules (AIM) analysis elucidate the electronic properties and intramolecular interactions of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and dipole moments .

- AIM Theory : Identify hydrogen bonds (e.g., O-H···N between hydroxy and dimethylamino groups) via bond critical points and electron density topology .

- NBO Analysis : Quantify hyperconjugation effects (e.g., lone pair donation from -N(CH) to the enone system) .

Q. What strategies are recommended for resolving discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., S. aureus ATCC 25923) .

- Dose-Response Curves : Compare IC values under identical conditions (e.g., 24–48 hr incubation) .

- Mechanistic Validation : Perform ROS detection, apoptosis assays, or protein-binding studies to confirm activity pathways .

Q. How does molecular geometry, as determined by X-ray crystallography, influence the compound’s physicochemical properties and interactions?

- Bond Lengths/Angles : Shorter C=O and C=C bonds (1.21–1.23 Å) enhance conjugation, increasing stability and π-π stacking in crystal lattices .

- Packing Motifs : Hydrogen-bonded dimers or π-stacked columns affect solubility and melting points .

- Torsional Angles : Planar enone systems (torsion < 10°) improve bioactivity by aligning with target binding pockets .

Q. What experimental approaches are used to investigate the structure-activity relationship (SAR) of this compound in medicinal chemistry?

- Analog Synthesis : Modify substituents (e.g., halogens at the 4-position, alkyl groups on the amino moiety) to assess bioactivity trends .

- QSAR Modeling : Correlate logP, polar surface area, and H-bond donors/acceptors with cytotoxicity or MIC values .

- Docking Studies : Simulate binding to targets like topoisomerase II or bacterial gyrase using AutoDock Vina .

Q. What advanced computational methods predict the binding affinity and pharmacokinetic properties of this compound?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with EGFR kinase) over 100 ns trajectories to estimate binding free energies (MM-PBSA) .

- ADMET Prediction : Use SwissADME or pkCSM to evaluate bioavailability, BBB penetration, and CYP450 inhibition .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the enone) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.